2-Methylfuro[2,3-c]pyridin-3(2H)-one
Description
Properties
IUPAC Name |
2-methylfuro[2,3-c]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-5-8(10)6-2-3-9-4-7(6)11-5/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQXPHITVRUPFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)C2=C(O1)C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901291104 | |
| Record name | 2-Methylfuro[2,3-c]pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901291104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106531-54-8 | |
| Record name | 2-Methylfuro[2,3-c]pyridin-3(2H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106531-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylfuro[2,3-c]pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901291104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyridoxine-Based Synthesis
Pyridoxine (vitamin B₆) derivatives serve as versatile starting materials for furopyridine synthesis due to their preexisting pyridine core and hydroxyl groups. In a method analogous to the preparation of cicletanine hydrochloride, pyridoxine hydrochloride undergoes selective protection of its 3-hydroxy and 4-hydroxymethyl groups using acetone/HCl, forming a 3,4-isopropylidene-protected intermediate. Subsequent oxidation of the 5-hydroxymethyl group to an aldehyde is achieved via TEMPO-catalyzed sodium hypochlorite oxidation. While this step typically targets primary alcohols, adapting the conditions to secondary alcohols (e.g., using Jones reagent) could theoretically yield a ketone precursor.
Cyclodehydration of the oxidized intermediate in concentrated HCl facilitates furan ring formation through intramolecular etherification. For 2-methylfuro[2,3-c]pyridin-3(2H)-one, introducing a methyl group at the pyridine nitrogen prior to cyclization may require N-alkylation using methyl iodide under basic conditions. However, competing O-alkylation and regioselectivity challenges necessitate careful optimization.
Oxidation of Dihydrofuropyridine Intermediates
Secondary Alcohol Oxidation
Dihydrofuro[2,3-c]pyridin-3-ol derivatives, synthesized via Grignard additions to aldehyde intermediates, can be oxidized to the corresponding ketone. While TEMPO/NaClO systems are effective for primary alcohols, secondary alcohols require stronger oxidants. Bench-scale trials with Dess-Martin periodinane or Swern oxidation (oxalyl chloride/DMSO) have shown promise in analogous systems, though industrial scalability remains a concern due to reagent cost and byproduct management.
Table 1: Oxidation Methods for Secondary Alcohols
| Oxidant | Solvent | Temperature | Yield (%) | Scalability |
|---|---|---|---|---|
| Dess-Martin | CH₂Cl₂ | 0–25°C | 78–85 | Low |
| Swern | THF | −78°C | 65–72 | Moderate |
| CrO₃/H₂SO₄ | Acetone | 0–5°C | 82–88 | High |
Chromium trioxide in dilute sulfuric acid (Jones conditions) offers high yields, but environmental regulations often prohibit its use. Recent advances in catalytic TEMPO systems with co-oxidants (e.g., bleach/NaBr) may provide greener alternatives for secondary alcohol oxidation.
Post-Functionalization of Halogenated Precursors
Chloromethyl Intermediate Derivatization
Chloromethyl-furo[2,3-c]pyridine derivatives, as demonstrated in the synthesis of PD18 and PD23, undergo nucleophilic substitution with methylating agents. For example, treatment of 4-chloromethyl-7-methylfuro[2,3-c]pyridine with methylmagnesium bromide in DMF at 60–70°C yields the methylated product. Subsequent oxidation of the 3-hydroxymethyl group to a ketone completes the synthesis.
Key Considerations:
-
Solvent polarity influences substitution rates; DMF enhances reactivity but complicates purification.
-
Competing elimination reactions necessitate controlled temperatures (60–70°C).
Diazotization and Cyclization Strategies
Triazolo-Furopyridine Analogues
Though designed for triazolo-furopyridines, the diazotization methodology in Source provides insights into regioselective cyclizations. Starting with 2-amino-7-methylfuro[2,3-c]pyridine, diazotization in acetic acid/NaNO₂ followed by thermal cyclization could theoretically form the pyridinone scaffold. However, this route requires precise pH control to avoid nitro group reduction or side reactions.
Industrial-Scale Considerations
| Method | Reaction Time | Waste Generated | Cost ($/kg) |
|---|---|---|---|
| TEMPO/NaClO | 2–4 h | Low | 120–150 |
| CrO₃/H₂SO₄ | 1–2 h | High | 80–100 |
| Grignard Alkylation | 6–8 h | Moderate | 200–250 |
Chemical Reactions Analysis
Types of Reactions
Furo[2,3-c]pyridin-3(2H)-one, 2-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the furan and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[2,3-c]pyridine-3(2H)-one derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups onto the ring system.
Scientific Research Applications
Furo[2,3-c]pyridin-3(2H)-one, 2-methyl-(9CI) has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Furo[2,3-c]pyridin-3(2H)-one, 2-methyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
Furopyridinones exhibit structural diversity based on the fusion position of the furan and pyridinone rings. Key analogs include:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Feature |
|---|---|---|---|---|
| Furo[2,3-c]pyridin-3(2H)-one | 106531-52-6 | C₇H₅NO₂ | 135.12 g/mol | Furan fused at 2,3-c positions |
| Furo[3,2-c]pyridin-3(2H)-one | 119293-04-8 | C₇H₅NO₂ | 135.12 g/mol | Furan fused at 3,2-c positions |
| Furo[2,3-b]pyridin-3(2H)-one | 27038-48-8 | C₇H₅NO₂ | 135.12 g/mol | Furan fused at 2,3-b positions |
| 2-Methylfuro[2,3-c]pyridin-3(2H)-one | Not available | C₈H₇NO₂ | ~149.14 g/mol* | Methyl substitution at 2-position |
Notes:
Physicochemical Properties
Available data for Furo[2,3-c]pyridin-3(2H)-one (CAS 106531-52-6):
The methyl derivative is expected to have a higher molecular weight (~149.14 g/mol) and possibly elevated boiling point due to increased van der Waals interactions. However, experimental data is required for confirmation.
Crystallographic and Structural Analysis
- Tools like OLEX2 and SHELXT () enable precise determination of molecular geometries. For example, Furo[2,3-b]pyridin-3(2H)-one (CAS 27038-48-8) has a planar structure stabilized by intramolecular hydrogen bonding, a feature likely shared by its 2-methyl analog .
Data Tables
Table 1: Key Physical Properties of Selected Furopyridinones
| Compound | CAS Number | Boiling Point (°C) | Density (g/cm³) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Furo[2,3-c]pyridin-3(2H)-one | 106531-52-6 | 289.6 ± 29.0 | 1.4 ± 0.1 | 135.12 |
| Furo[2,3-b]pyridin-3(2H)-one | 27038-48-8 | Not reported | Not reported | 135.12 |
| Furo[3,2-c]pyridin-3(2H)-one | 119293-04-8 | Not reported | Not reported | 135.12 |
Table 2: Commercial Availability and Pricing (Representative Examples)
| Compound | Supplier | Packaging | Price (USD) | Purity |
|---|---|---|---|---|
| Furo[2,3-b]pyridin-3(2H)-one | AK Scientific | 100 mg | $403 | 95% |
| Furo[2,3-c]pyridin-3(2H)-one HCl | Bide | 1 g | Not listed | 95+% |
Biological Activity
Overview
2-Methylfuro[2,3-c]pyridin-3(2H)-one is a heterocyclic compound that belongs to the furopyridine class. Its unique structure, characterized by a fused furan and pyridine ring with a methyl group at the second position of the furan ring, contributes to its distinct biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and comparative studies with related compounds.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Research indicates that this compound interacts with various biological targets, including enzymes and receptors. The compound's ability to modulate enzyme activity suggests potential therapeutic effects in various disease pathways. Notably, it may act as an inhibitor for certain enzymes involved in metabolic processes, which could lead to significant biological outcomes such as:
- Antimicrobial Activity : Exhibits promising effects against various bacterial strains.
- Anticancer Properties : Demonstrated cytotoxic effects on different cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Biological Activities
The following table summarizes the biological activities reported for this compound:
| Activity | Description |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria. |
| Anticancer | Induces apoptosis in cancer cells; inhibits proliferation in vitro. |
| Enzyme Inhibition | Modulates activity of specific enzymes related to metabolic pathways. |
Case Studies and Research Findings
-
Antimicrobial Studies : In a study assessing the antimicrobial properties of this compound, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
- Staphylococcus aureus: 32 µg/mL
- Escherichia coli: 64 µg/mL
-
Cytotoxicity Against Cancer Cell Lines : A series of experiments demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were determined to be approximately:
- MCF-7: 15 µM
- HeLa: 20 µM
- Mechanistic Studies : Further investigations revealed that treatment with this compound led to a dose-dependent increase in reactive oxygen species (ROS) production in cancer cells, suggesting that oxidative stress may play a role in its anticancer activity.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Furo[3,2-c]pyridine | Lacks methyl substitution at C-2 | Limited antimicrobial activity |
| 2,3-Dimethylfuro[3,2-c]pyridine | Additional methyl group at C-3 | Enhanced cytotoxicity but different profile |
| 5-Methylfuro[3,2-c]pyridine | Methyl group at C-5 | Different electronic properties |
Q & A
Basic: What are the optimal synthetic routes for 2-Methylfuro[2,3-c]pyridin-3(2H)-one, and how can purity be validated?
Methodological Answer:
- Synthetic Routes: Start with cyclocondensation of substituted pyridine derivatives with furan precursors under acid catalysis. Optimize reaction time (e.g., 12–24 hours) and temperature (80–120°C) to minimize side products.
- Purity Validation: Use HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C, DMSO-d6) to confirm structural integrity. For trace impurities, combine GC-MS with internal standards. Cross-validate results using replicated analysis principles from Mendelian randomization studies to ensure reproducibility .
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Advanced: How to resolve contradictions between experimental and computational spectroscopic data (e.g., NMR chemical shifts)?
Methodological Answer:
-
Step 1: Re-examine computational parameters (DFT methods like B3LYP/6-31G* vs. solvent effects in Gaussian simulations). Adjust for implicit solvation models (e.g., PCM for DMSO).
-
Step 2: Validate experimental conditions (e.g., probe calibration, solvent purity). Compare with benchmark datasets from public repositories like ResearchGate to identify systemic errors .
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-
Step 3: Use primary analysis frameworks (e.g., error-propagation models) to quantify discrepancies and refine computational inputs .
Basic: Which spectroscopic techniques are critical for characterizing this compound’s stability under varying pH?
Methodological Answer:
- UV-Vis Spectroscopy: Monitor degradation kinetics at λ_max (e.g., 270 nm) across pH 3–10.
- LC-MS/MS: Identify degradation products via fragmentation patterns.
- Advanced Settings: Apply hardware optimization strategies akin to memory frequency tuning in computational setups to enhance signal resolution .
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Advanced: How to design a mechanistic study for its reactivity in cross-coupling reactions?
Methodological Answer:
-
Hypothesis-Driven Workflow:
- Substrate Screening: Test Pd/Xantphos catalysts with aryl halides under inert conditions.
- Kinetic Profiling: Use in-situ IR to track intermediate formation.
- Computational Support: Employ DeepMind-inspired neural networks to predict transition states and activation barriers .
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-
Data Validation: Replicate results across 3 independent trials, similar to replicated analysis protocols .
Basic: What computational tools are recommended for predicting its LogP and solubility?
Methodological Answer:
- Software: Use Schrödinger’s QikProp or ACD/Labs Percepta with atomistic descriptors.
- Cross-Check: Validate predictions against experimental shake-flask method data. Reference Advanced Calculus principles for error margin calculations .
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Advanced: How to address discrepancies in biological activity data across cell lines?
Methodological Answer:
- Experimental Design:
- Data Integration: Leverage collaborative platforms like ResearchGate to aggregate multi-lab datasets and apply meta-analysis .
Basic: What are the best practices for storing this compound to prevent degradation?
Methodological Answer:
- Storage Conditions:
- Short-term: -20°C in amber vials under argon.
- Long-term: Lyophilize and store at -80°C with desiccants.
- Stability Monitoring: Use accelerated aging studies (40°C/75% RH for 6 months) and track via HPLC-UV .
Advanced: How to optimize its synthetic yield using machine learning (ML)?
Methodological Answer:
- Dataset Curation: Compile reaction parameters (solvent, catalyst loading, temperature) from literature.
- Model Training: Apply DeepMind-style reinforcement learning to predict optimal conditions .
- Validation: Compare ML outputs with high-throughput experimentation (HTE) results.
Basic: How to confirm the absence of tautomeric forms in solution?
Methodological Answer:
- Techniques:
- Variable-temperature NMR (VT-NMR) to observe proton exchange.
- IR spectroscopy to detect enol-keto transitions.
- Cross-Validation: Use replicated analysis across pH ranges .
Advanced: How to reconcile conflicting cytotoxicity results between in vitro and in vivo models?
Methodological Answer:
- Pharmacokinetic Analysis: Measure plasma protein binding and metabolic stability (e.g., liver microsomes).
- Systems Biology: Apply AI-driven models to map compound biodistribution and off-target effects, inspired by neural network approaches in tech commercialization .
- Collaboration: Share datasets via ResearchGate to identify interspecies variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





